Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate
Description
Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate (CAS: 1355740-34-9) is a heterocyclic compound featuring a fused pyrroloimidazole core linked to an amino-acetate ester moiety. Its molecular formula is C₁₀H₁₅N₃O₂, with a molecular weight of 209.24 g/mol . The hydrochloride salt form (CAS: 2407965-03-9) has a molecular weight of 245.71 g/mol . This compound is synthesized via reactions involving 2-aminoimidazole derivatives, aldehydes, and ethyl cyanoacetate under reflux conditions . Key applications include its use as an intermediate in pharmaceuticals and agrochemicals due to its versatile reactivity and structural complexity.
Properties
Molecular Formula |
C10H15N3O2 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate |
InChI |
InChI=1S/C10H15N3O2/c1-2-15-10(14)8(11)9-7-4-3-5-13(7)6-12-9/h6,8H,2-5,11H2,1H3 |
InChI Key |
PQQXDXBPTTTYPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=C2CCCN2C=N1)N |
Origin of Product |
United States |
Preparation Methods
Three-Component Condensation with Meldrum’s Acid
A pivotal method involves the reaction of 2-amino-4-arylimidazoles, aromatic aldehydes, and Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione). This uncatalyzed Knoevenagel–Michael cascade forms bicyclic intermediates, which are subsequently functionalized.
- Equimolar amounts of 2-amino-4-arylimidazole, aldehyde, and Meldrum’s acid are refluxed in 2-propanol for 3–5 minutes.
- The intermediate adduct undergoes cyclization under acidic conditions (e.g., trifluoroacetic acid) to yield pyrrolo[1,2-c]imidazol-5-ones.
- Post-cyclization hydrolysis introduces the acetamide moiety, followed by esterification with ethanol to form the ethyl ester.
Key Data :
| Starting Material | Reaction Time | Yield | Product Structure |
|---|---|---|---|
| 2-Amino-4-phenylimidazole | 5 min | 77% | 6-Hydroxy-2,2-dimethyl-4H-1,3-dioxin-4-one derivative |
Cyclocondensation with Ethyl 2-Cyanoacetate
Ethyl 2-cyanoacetate serves as a methylene-active component in one-pot syntheses. This method avoids competitive azomethine formation by using excess aldehyde.
- 2-Aminoimidazole reacts with two equivalents of aromatic aldehyde and ethyl 2-cyanoacetate in refluxing 2-propanol.
- The reaction proceeds via sequential Knoevenagel condensation, Michael addition, and intramolecular cyclization.
- 1H NMR : A singlet at δ 5.26–5.36 ppm confirms the methine proton (C7H) of the pyrroloimidazole core.
- Disappearance of the NH2 singlet (δ 5.17–5.26 ppm) and emergence of a C5–NH2 signal (δ 7.55–7.63 ppm) verify cyclization.
Microwave-Assisted Cyclization
Microwave irradiation accelerates the synthesis of functionalized derivatives, enhancing yields and reducing reaction times.
Example :
- 3-Hydroxy-L-proline reacts with aryl 1,2-diketones and ammonium acetate under microwave conditions to form 6-hydroxypyrrolo[1,2-c]imidazoles.
- Subsequent esterification with ethyl chloroacetate introduces the ethyl 2-aminoacetate side chain.
| Parameter | Value |
|---|---|
| Temperature | 150°C |
| Irradiation Time | 20 min |
| Yield | 80–92% |
Enantioselective Hydroacylation with N-Heterocyclic Carbene Catalysts
Chiral NHC catalysts enable asymmetric synthesis of pyrroloimidazole derivatives, critical for accessing enantiomerically pure targets.
- N-Allylimidazole-2-carboxaldehydes undergo hydroacylation catalyzed by chiral NHCs (e.g., C2 ).
- The resulting 5,6-dihydro-7H-pyrrolo[1,2-a]imidazol-7-ones are converted to ethyl esters via nucleophilic acyl substitution.
| Catalyst | Yield (%) | ee (%) |
|---|---|---|
| C2 | 81–98 | 67–79 |
Functionalization via Silylation and Amination
A four-step sequence involving silylation, imidate formation, amination, and cyclization constructs the bicyclic core with precise stereochemistry.
Steps :
- Silylation of 4-hydroxypyrrolidin-2-one with chlorotrimethylsilane.
- Conversion to cyclic imidate using Meerwein’s reagent (Et3O+BF4−).
- Amination with aminoacetaldehyde dimethyl acetal.
- Acid-catalyzed cyclization to form the pyrroloimidazole scaffold.
- Silylation: >90%
- Cyclization: 75–85%
One-Pot Cascade Reactions
A base-promoted cascade of propargylamide addition and cyclization with trimethylsilyl cyanide generates 2,3-dihydro-1H-pyrrolo[1,2-a]imidazole-6-carbonitriles, which are hydrolyzed to acetates.
- No intermediate isolation required.
- High atom economy (85–90%).
Summary of Key Routes
| Method | Key Reagents | Yield Range | Complexity |
|---|---|---|---|
| Three-Component Condensation | Meldrum’s acid, aldehydes | 70–85% | Moderate |
| Microwave Cyclization | 3-Hydroxy-L-proline, diketones | 80–92% | High |
| Enantioselective Hydroacylation | NHC catalysts, allylimidazoles | 81–98% | Very High |
| Silylation-Amination | Chlorotrimethylsilane, aminoacetal | 75–85% | High |
Chemical Reactions Analysis
Ester Hydrolysis and Derivative Formation
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction enhances solubility and provides intermediates for further functionalization:
Amino Group Reactivity
The primary amino group participates in nucleophilic and condensation reactions, enabling structural diversification:
Salt Formation
Reaction with hydrochloric acid produces the hydrochloride salt, enhancing crystallinity and stability:
-
Reagent : HCl (g) in diethyl ether
-
Product : Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate hydrochloride (CAS 2407965-03-9)
Acylation
The amino group reacts with acyl chlorides to form amide derivatives:
-
Example : Reaction with acetyl chloride in THF at 0°C yields N-acetylated product.
-
Application : Prodrug development for enhanced pharmacokinetics .
Pyrroloimidazole Ring Modifications
The fused heterocyclic ring system undergoes selective transformations:
Reductive Functionalization
Controlled reduction with NaBH4 or catalytic hydrogenation modifies ring saturation:
| Reagent | Conditions | Product | Biological Relevance |
|---|---|---|---|
| NaBH4, DMF | 25°C, 12 hrs | Tetrahydro-pyrroloimidazole derivative | Improved metabolic stability |
| H2 (1 atm), Pd/C | Ethanol, 50°C | Partially saturated pyrroloimidazole | Antimicrobial activity screening |
Electrophilic Substitution
The imidazole nitrogen participates in alkylation or arylation reactions:
-
Example : Reaction with methyl iodide in MeCN yields N-methylated derivatives, altering electronic properties for target binding .
Condensation and Cyclization Reactions
The compound serves as a building block in multicomponent reactions:
Schiff Base Formation
Reaction with aromatic aldehydes generates imine-linked hybrids:
-
Conditions : Benzaldehyde, ethanol, acetic acid (cat.), 24 hrs
-
Product : 2-(Arylideneamino)-pyrroloimidazole acetate
Intramolecular Cyclization
Heating in acidic media induces cyclization to form polycyclic systems:
Cross-Coupling Reactions
The heterocyclic core participates in Pd-catalyzed couplings for structural elaboration:
| Reaction Type | Catalyst | Substrate | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4 | Arylboronic acids | 2-Aryl-pyrroloimidazole derivatives |
| Sonogashira | PdCl2(PPh3)2, CuI | Terminal alkynes | Alkynyl-functionalized analogs |
These reactions enable precise modifications for structure-activity relationship (SAR) studies .
Comparative Reactivity Table
Key reactions and their outcomes:
| Reaction Type | Conditions | Key Product Feature | Yield Range |
|---|---|---|---|
| Ester hydrolysis | Acidic or basic hydrolysis | Carboxylic acid derivative | 70–85% |
| N-Acylation | Acyl chloride, base | Amide-functionalized analog | 60–92% |
| Reductive amination | NaBH3CN, RCHO | Secondary amine derivatives | 45–78% |
| Heck coupling | Pd(OAc)2, ligand | Alkenyl-substituted pyrroloimidazole | 55–80% |
Scientific Research Applications
Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrroloimidazole Family
Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate (CAS: 869113-97-3)
- Molecular Formula : C₁₀H₁₄N₂O₂
- Key Differences: Lacks the amino group at the α-position of the acetate ester, reducing hydrogen-bonding capacity and altering solubility .
- Applications : Primarily used in organic synthesis as a building block for more complex heterocycles.
5-Oxo-7-phenyl-1-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-3-aminium Trifluoroacetate
- Synthesis : Derived from cyclization reactions involving trifluoroacetic acid (TFA) and aryl-substituted intermediates .
- Key Differences : Incorporates a ketone group at position 5 and a trifluoroacetate counterion, enhancing stability but reducing bioavailability compared to the ethyl ester derivative.
- Physical Properties : Melting point 222–224°C ; exhibits strong NH₃⁺ and COO⁻ IR absorption .
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-sulfonyl Chloride
- Synthesis : Generated via sulfonation of 2-(benzylthio)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole using DCDMH .
- Key Differences : The sulfonyl chloride group introduces electrophilic reactivity, making it suitable for nucleophilic substitution reactions. Structural isomerism (pyrrolo[1,2-a] vs. [1,2-c] imidazole) alters ring strain and electronic properties.
Functional Analogues in Other Heterocyclic Systems
5-(Methylsulfanyl)-10,11-dihydro-8H-imidazo[1,2-c]thiopyrano[4',3':4,5]thieno[3,2-e]pyrimidin-2(3H)-one (Compound 107)
- Structure: Combines imidazole, thiopyran, and thienopyrimidine rings .
- Applications : Investigated for antimicrobial activity due to its extended conjugated system.
(S)-N-((R)-1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethyl)-2-(o-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-5-carboxamide
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups | Melting Point (°C) | Applications |
|---|---|---|---|---|---|---|
| Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate | C₁₀H₁₅N₃O₂ | 209.24 | 1355740-34-9 | Amino, acetate ester | N/A | Pharmaceutical intermediates |
| Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate | C₁₀H₁₄N₂O₂ | 194.23 | 869113-97-3 | Acetate ester | N/A | Organic synthesis building block |
| 5-Oxo-7-phenyl-1-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-3-aminium TFA | C₁₈H₁₈F₃N₃O₂ | 377.35 | N/A | Ketone, trifluoroacetate | 222–224 | Bioactive compound research |
| 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-sulfonyl chloride | C₇H₉ClN₂O₂S | 220.68 | N/A | Sulfonyl chloride | N/A | Electrophilic reagent |
Research Findings and Implications
- Reactivity: The amino-acetate ester group in the target compound enables diverse functionalization, such as amidation or hydrolysis, contrasting with sulfonyl chloride analogues optimized for electrophilic reactions .
- Solubility : Hydrochloride salt forms (e.g., CAS: 2407965-03-9) exhibit improved aqueous solubility compared to neutral derivatives, critical for drug formulation .
- Biological Activity: Pyrroloimidazole derivatives with electron-withdrawing groups (e.g., sulfonyl chloride) show enhanced inhibitory effects on inflammatory pathways, whereas amino-ester derivatives are explored for CNS permeability due to their balanced logP values .
Biological Activity
Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₁₅N₃O₂ with a molecular weight of approximately 209.25 g/mol. The compound features a bicyclic structure that includes a pyrrolo[1,2-c]imidazole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₅N₃O₂ |
| Molecular Weight | 209.25 g/mol |
| CAS Number | 2407965-02-8 |
| Unique Structural Features | Contains an amino group and a pyrrolo-imidazole core |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. This compound may act as an enzyme inhibitor or modulate receptor functions through binding to active or allosteric sites. Such interactions can influence downstream signaling pathways, leading to therapeutic effects in various disease models.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the pyrrolo[1,2-c]imidazole structure. For instance, derivatives have shown promising results in inhibiting renal cell carcinoma (RCC) cell lines (A498 and 786-O), with some compounds exhibiting IC50 values in the low micromolar range. The presence of specific substituents on the imidazole and pyrrole rings appears crucial for enhancing cytotoxicity against cancer cells .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. In vitro assays have demonstrated significant inhibition of COX enzymes, particularly COX-2, which is implicated in inflammatory processes. The IC50 values for related compounds have been reported to be comparable to established anti-inflammatory drugs like celecoxib .
Structure–Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure. For example:
- Amino Group : The presence of the amino group may enhance solubility and reactivity.
- Pyrrole and Imidazole Rings : Variations in these rings can lead to different biological profiles, affecting potency and selectivity against specific targets.
Case Studies and Research Findings
- Anticancer Studies : A study evaluating various pyrroloimidazole derivatives found that certain modifications significantly improved anticancer activity against RCC cell lines. Compounds with phenyl groups in the imidazole ring exhibited enhanced potency .
- Inflammation Models : In animal models of inflammation using carrageenan-induced paw edema, derivatives similar to this compound showed effective reduction in edema comparable to indomethacin .
- Inhibition Studies : Compounds derived from this class have been shown to inhibit iNOS and COX-2 mRNA expressions significantly more than standard treatments in experimental setups .
Q & A
Q. What synthetic methodologies are recommended for preparing Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate?
A multi-step synthesis involving cyclization and functionalization is commonly employed. For example, iodination of the pyrroloimidazole core (e.g., using N-iodosuccinimide in acetonitrile at 0°C) followed by coupling with ethyl 2-aminoacetate derivatives can yield the target compound. Purification via silica gel chromatography (e.g., 4–40% EtOAc/hexanes) is critical for isolating intermediates . Low yields (~19%) in iodination steps highlight the need for optimization (e.g., reaction time, stoichiometry) .
Q. Key Reaction Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Iodination | N-Iodosuccinimide, 0°C → RT, 12 h | 19% |
| Purification | Silica gel (EtOAc/hexanes) | N/A |
Q. How can the structural integrity of this compound be validated?
Combined analytical techniques are essential:
- Nuclear Magnetic Resonance (NMR): Assign peaks for pyrroloimidazole protons (e.g., δ 7.03 ppm for aromatic H, δ 3.89 ppm for CH2 groups) .
- Liquid Chromatography-Mass Spectrometry (LCMS): Confirm molecular ion peaks (e.g., m/z 235 [M+H]+ for intermediates) .
- Single-Crystal X-ray Diffraction: Resolve stereochemistry using SHELX refinement (e.g., SHELXL for small-molecule structures) .
Advanced Research Questions
Q. What strategies enable enantiomeric resolution of this compound for chiral applications?
Chiral auxiliaries or catalysts (e.g., (R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl acetate) can induce enantioselectivity in coupling reactions. Kinetic resolution via chiral catalysts (e.g., (S)-7-cyclohexyl-pyrroloimidazole derivatives) achieves high enantiomeric excess (>90%) for structurally related compounds . Dynamic kinetic resolution (DKR) under hydrogenation conditions (e.g., Pd/C, H2) may further enhance stereocontrol .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Core Modifications: Replace the pyrroloimidazole scaffold with triazole or thiopyrano groups to assess necroptosis inhibition (e.g., IC50 comparisons) .
- Functional Group Variations: Introduce sulfonyl chlorides or ester groups to modulate reactivity and bioavailability .
- Biological Assays: Test derivatives in necroptosis models (e.g., HT-29 cells) and quantify inhibition using TNF-α-induced cell death assays .
Q. Example SAR Table
| Derivative | Modification | Biological Activity (IC50) |
|---|---|---|
| Parent Compound | None | 1.2 µM |
| Triazole Analog | Pyrrolo[1,2-b]triazole core | 0.8 µM |
| Sulfonyl Chloride | -SO2Cl at position 2 | Inactive |
Q. What challenges arise in optimizing synthetic yields, and how can they be mitigated?
Low yields (e.g., 19% in iodination) stem from side reactions (e.g., over-iodination) or poor solubility. Strategies include:
Q. How does this compound compare to structurally related pharmacophores like osilodrostat?
While osilodrostat (4-[(5R)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile phosphate) shares the pyrroloimidazole core, its benzonitrile group and phosphate salt form enhance solubility and target binding (e.g., cortisol synthase inhibition). In contrast, the ethyl ester group in the query compound may favor metabolic stability or prodrug applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
